Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential pharmacological properties, particularly in the field of medicinal chemistry. It is characterized by a piperazine ring substituted with a methoxyphenyl group and a dihydropyridazine moiety, which contribute to its unique chemical behavior and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group and the dihydropyridazine moiety. Common synthetic routes may involve:
Formation of Piperazine Ring: This step can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using methoxyphenyl halides.
Formation of Dihydropyridazine Moiety: This involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance the efficiency of production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-inflammatory agent. It has shown promising results in inhibiting neuroinflammation and protecting neuronal cells.
Biological Studies: Research has focused on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Pharmacological Evaluation: The compound is evaluated for its efficacy in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
Uniqueness
Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-33-25(31)24-21(17-23(30)29(26-24)19-11-9-18(2)10-12-19)28-15-13-27(14-16-28)20-7-5-6-8-22(20)32-3/h5-12,17H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSJMKKUKYCCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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